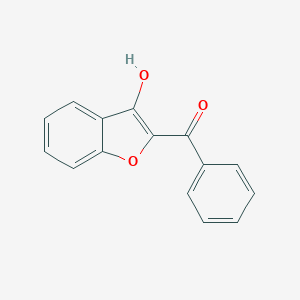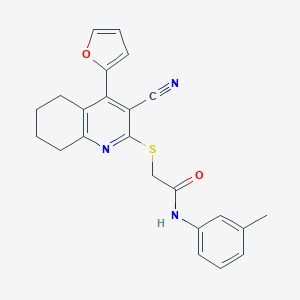![molecular formula C25H23N3O4 B376662 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE](/img/structure/B376662.png)
2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and two methylphenoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反応の分析
Types of Reactions
2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the phenoxy groups .
科学的研究の応用
2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .
類似化合物との比較
Similar Compounds
- 2-(2-methylphenoxy)acetic acid
- 4-chloro-2-methylphenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
Uniqueness
Compared to these similar compounds, 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE stands out due to its unique quinazolinone core and dual methylphenoxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C25H23N3O4 |
|---|---|
分子量 |
429.5g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-17-9-3-7-13-21(17)31-15-23-26-20-12-6-5-11-19(20)25(30)28(23)27-24(29)16-32-22-14-8-4-10-18(22)2/h3-14H,15-16H2,1-2H3,(H,27,29) |
InChIキー |
QPFRCLRCPQKQFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4C |
正規SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-BUTYL-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B376584.png)
![2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376587.png)
![2-{2-[4-oxo-3-(1,3-thiazol-2-yl)-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B376588.png)
![2-(3-methylphenyl)-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376589.png)
![5-(4-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B376591.png)

![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B376593.png)
![2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B376595.png)

![3-(4-methoxyphenyl)-1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B376597.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(2-furyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B376598.png)
![N-(4-chlorophenyl)-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B376600.png)
![3-amino-N-(2,5-dimethylphenyl)-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B376601.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B376602.png)
